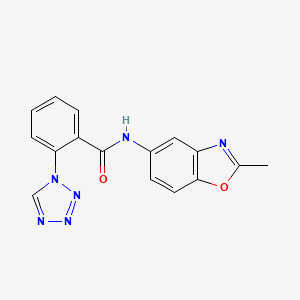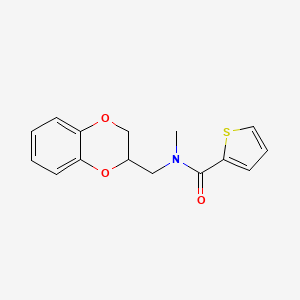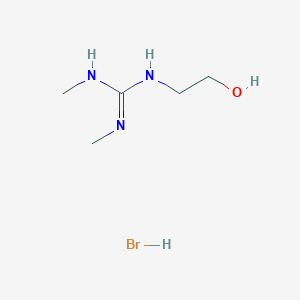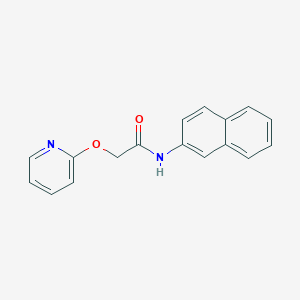
N-(2-methyl-1,3-benzoxazol-5-yl)-2-(tetrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methyl-1,3-benzoxazol-5-yl)-2-(tetrazol-1-yl)benzamide, also known as BMB-231, is a chemical compound that has been widely researched for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Scientific Research Applications
N-(2-methyl-1,3-benzoxazol-5-yl)-2-(tetrazol-1-yl)benzamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In pharmacology, it has been studied for its effects on the central nervous system, including its potential as an analgesic and anxiolytic agent. In neuroscience, it has been investigated for its potential as a tool for studying the function of GABA-A receptors in the brain.
Mechanism of Action
N-(2-methyl-1,3-benzoxazol-5-yl)-2-(tetrazol-1-yl)benzamide is believed to act as a positive allosteric modulator of GABA-A receptors, which are the main inhibitory neurotransmitter receptors in the brain. By binding to a specific site on the receptor, N-(2-methyl-1,3-benzoxazol-5-yl)-2-(tetrazol-1-yl)benzamide enhances the activity of GABA, leading to increased inhibition of neuronal activity. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anxiolytic and hypnotic agents.
Biochemical and Physiological Effects:
N-(2-methyl-1,3-benzoxazol-5-yl)-2-(tetrazol-1-yl)benzamide has been shown to have a number of biochemical and physiological effects, including increased GABAergic transmission, reduced anxiety-like behavior in animal models, and analgesic effects. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-methyl-1,3-benzoxazol-5-yl)-2-(tetrazol-1-yl)benzamide is its high selectivity for GABA-A receptors, which makes it a useful tool for studying the function of these receptors in the brain. However, one of the limitations of N-(2-methyl-1,3-benzoxazol-5-yl)-2-(tetrazol-1-yl)benzamide is its relatively low potency compared to other GABA-A receptor modulators, which may limit its usefulness in certain experimental settings.
Future Directions
There are several potential future directions for research on N-(2-methyl-1,3-benzoxazol-5-yl)-2-(tetrazol-1-yl)benzamide. One area of interest is the development of more potent and selective GABA-A receptor modulators based on the structure of N-(2-methyl-1,3-benzoxazol-5-yl)-2-(tetrazol-1-yl)benzamide. Another area of interest is the investigation of the potential therapeutic applications of N-(2-methyl-1,3-benzoxazol-5-yl)-2-(tetrazol-1-yl)benzamide in the treatment of neurodegenerative diseases and other disorders of the central nervous system. Finally, further research is needed to elucidate the precise mechanism of action of N-(2-methyl-1,3-benzoxazol-5-yl)-2-(tetrazol-1-yl)benzamide and its effects on neuronal function and behavior.
Synthesis Methods
N-(2-methyl-1,3-benzoxazol-5-yl)-2-(tetrazol-1-yl)benzamide can be synthesized through a multi-step process that involves the reaction of 2-(2-amino-5-methylphenyl)benzoxazole with sodium azide, followed by the reduction of the resulting intermediate with sodium borohydride, and subsequent reaction with 4-chloro-3-nitrobenzoic acid. The final product is obtained by the reduction of the nitro group with iron powder and acetic acid.
properties
IUPAC Name |
N-(2-methyl-1,3-benzoxazol-5-yl)-2-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O2/c1-10-18-13-8-11(6-7-15(13)24-10)19-16(23)12-4-2-3-5-14(12)22-9-17-20-21-22/h2-9H,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMUQBJJBIHORC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)NC(=O)C3=CC=CC=C3N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-1,3-benzoxazol-5-yl)-2-(tetrazol-1-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-ethyl-N-[(1-methylbenzimidazol-2-yl)-phenylmethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7545341.png)
![3-[(2-methylphenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one](/img/structure/B7545350.png)
![3-[(2-fluorophenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one](/img/structure/B7545351.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7545354.png)
![N-(2-methoxyethyl)-3-[(2,3,4,5,6-pentamethylphenyl)sulfonylamino]propanamide](/img/structure/B7545360.png)

![N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]-2-(furan-2-yl)cyclopropane-1-carboxamide](/img/structure/B7545377.png)
![(E)-3-[3-[(2-fluorophenyl)-methylsulfamoyl]-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B7545399.png)


![3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7545419.png)
![N-[4-(1-methylimidazole-2-carbonyl)phenyl]-1-phenylcyclopropane-1-carboxamide](/img/structure/B7545436.png)
![N-[2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]methanesulfonamide](/img/structure/B7545444.png)
![4-[4-(4-Methoxyphenyl)-2-morpholin-4-yl-6-(trichloromethyl)-1,3,5-triaza-2lambda5-phosphacyclohexa-2,4,6-trien-2-yl]morpholine](/img/structure/B7545451.png)